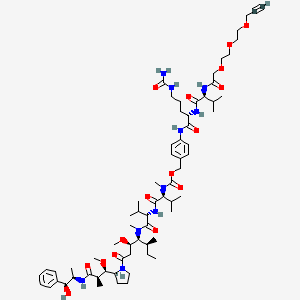
ortho-iodoHoechst 33258
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ortho-iodoHoechst 33258 is a marker dye in the Hoechst series . It is a live nuclear marker dye that binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double strand DNA significantly enhances fluorescence intensity . Therefore, Hoechst dye can be used for living cell labeling .
Wissenschaftliche Forschungsanwendungen
DNA Cleavage and Cancer Research : Ortho-iodoHoechst 33258 is known for its role in UV-induced DNA cleavage. A study by Martin et al. (1994) demonstrated that this compound, when exposed to UV-A, can sensitize DNA and cells, presumably via the formation of a carbon-centered radical upon dehalogenation. This characteristic makes it a potential agent for studying the chemical and biological consequences of DNA damage, particularly in the context of cancer research.
Phototherapy and DNA Strand Breakage : Another research by Martin et al. (1994) found that the position of the iodine atom in iodoHoechst compounds is crucial for sensitizing UV-induced DNA single-strand breaks. This property of ortho-iodoHoechst, different from other isomers, provides insights into the DNA strand breakage process and its potential application in DNA-targeted phototherapy.
DNA Damage and Repair Studies : Research by Briggs et al. (2011) emphasized the photopotency of ortho-iodoHoechst compared to its isomers. The study focused on the induction and repair of DNA double-strand breaks, highlighting the severe DNA lesions caused by ortho-iodoHoechst that are not readily repaired. This aspect is significant for understanding DNA damage mechanisms and the development of therapies targeting DNA repair pathways.
In Silico Analysis for Phototherapy : A 2021 study by Beh et al. involved in silico investigation of DNA minor groove binding bibenzimidazoles in the context of UVA phototherapy. The research analyzed the binding constants and proximity of carbon-centered radicals to DNA carbons, offering insights into the molecular interactions and potential applications in phototherapy.
Cytotoxicity and Clinical Phototherapy : The study by Karagiannis et al. (2006) compared the cytotoxicity of ortho-iodoHoechst with its isomers. The findings suggest the potential use of ortho-iodoHoechst in clinical phototherapy, given its high efficiency in UVA-mediated dehalogenation and cytotoxic potency per dehalogenation event.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(2-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)17-7-9-21-23(15-17)29-24(27-21)16-6-8-20-22(14-16)30-25(28-20)18-4-2-3-5-19(18)26/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHARKYRPCGBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23IN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935844 |
Source


|
| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ortho-iodoHoechst 33258 | |
CAS RN |
158013-41-3 |
Source


|
| Record name | Orthoiodohoechst | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











